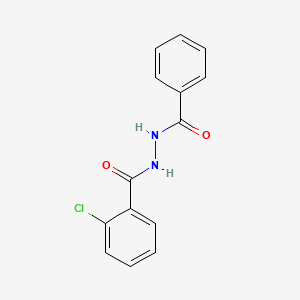

n'-Benzoyl-2-chlorobenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

732-21-8 |

|---|---|

Molecular Formula |

C14H11ClN2O2 |

Molecular Weight |

274.70 g/mol |

IUPAC Name |

N'-benzoyl-2-chlorobenzohydrazide |

InChI |

InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) |

InChI Key |

RGVDCVBUPZZNAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of n'-Benzoyl-2-chlorobenzohydrazide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

n'-Benzoyl-2-chlorobenzohydrazide is a chemical compound belonging to the hydrazide class of organic molecules. Hydrazides, characterized by the R-CO-NH-NH-R' functional group, are recognized for their diverse biological activities and are utilized as scaffolds in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on the chemical properties, synthesis, and potential biological relevance of this compound, drawing parallels from closely related analogs where direct data is unavailable.

Chemical and Physical Properties

Quantitative data for this compound is limited to predictions and data from commercial suppliers, which should be experimentally verified for research purposes.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ | ChemSrc[1] |

| Molecular Weight | 274.71 g/mol | ChemSrc[1] |

| CAS Number | 732-21-8 | ChemSrc[1] |

| Predicted Density | 1.308 g/cm³ | ChemSrc |

| Predicted Boiling Point | 523.7 °C at 760 mmHg | ChemSrc |

| Predicted Flash Point | 270.5 °C | ChemSrc[1] |

| Predicted LogP | 3.19660 | ChemSrc[1] |

| Predicted Exact Mass | 274.05100 u | ChemSrc[1] |

Synthesis

Proposed Experimental Protocol:

Materials:

-

2-Chlorobenzohydrazide

-

Benzoyl chloride

-

Anhydrous pyridine or a similar non-protic base

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous base (e.g., pyridine, 1.1-1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture. The reaction may be exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1M HCl), followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including solvent, temperature, and reaction time.

Spectroscopic Characterization

No experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For definitive structural confirmation, the synthesized compound would need to be characterized using these analytical techniques. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons of the 2-chlorobenzoyl and benzoyl rings, as well as signals for the N-H protons of the hydrazide linkage.

-

¹³C NMR: Resonances for the carbonyl carbons and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.71 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of benzoylhydrazide derivatives has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. It is plausible that this compound may share some of these activities.

Logical Relationship for Investigating Biological Activity

The following diagram illustrates a logical workflow for the investigation of the potential biological activities of this compound.

References

An In-depth Technical Guide to n'-Benzoyl-2-chlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n'-Benzoyl-2-chlorobenzohydrazide, a chemical compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presented in a format tailored for scientific professionals.

Chemical Identity and Properties

This compound is identified by the CAS Number 732-21-8 .[1][2] Its molecular and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ |

| Molecular Weight | 274.70 g/mol |

| Density | 1.308 g/cm³ |

| Boiling Point | 523.7°C at 760 mmHg |

| Flash Point | 270.5°C |

| Exact Mass | 274.05100 |

| LogP | 3.19660 |

| Index of Refraction | 1.615 |

Synthesis of this compound

The synthesis of this compound typically proceeds through the acylation of a hydrazide. The logical workflow for its preparation involves the reaction between benzohydrazide and 2-chlorobenzoyl chloride.

General Synthesis Workflow

Experimental Protocol (Proposed)

Materials:

-

Benzohydrazide (CAS: 613-94-5)[1]

-

2-Chlorobenzoyl chloride (CAS: 609-65-4)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

-

Preparation: A solution of benzohydrazide is prepared in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A tertiary amine base is added to the solution to act as an acid scavenger.

-

Reaction: The flask is cooled in an ice bath (0°C). A solution of 2-chlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the cooled benzohydrazide solution with vigorous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to yield pure this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of hydrazide and benzamide derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.

-

Antimicrobial and Anti-inflammatory Potential: Compounds structurally related to this compound, such as other benzoylhydrazide derivatives, have been investigated for their antimicrobial and anti-inflammatory properties.[3] For instance, certain amino acid-(N'-benzoyl) hydrazide derivatives have demonstrated antimicrobial activity comparable to ampicillin against S. aureus and E. coli.[4]

-

Antiprotozoal Activity: A series of N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against various protozoan parasites, including P. falciparum, the causative agent of malaria.[5]

-

Enzyme Inhibition: The hydrazide functional group is a key structural motif in many enzyme inhibitors. It is plausible that this compound could be investigated for similar activities.

It is important to note that these findings on related compounds do not directly represent the activity of this compound. They do, however, provide a strong rationale for its inclusion in screening libraries for drug discovery and development, particularly in the areas of infectious diseases and inflammation. Further research is necessary to elucidate the specific biological profile of this compound.

References

- 1. N-benzoyl-2-chloro-benzohydrazide | CAS#:732-21-8 | Chemsrc [chemsrc.com]

- 2. 732-21-8_N-benzoyl-2-chloro-benzohydrazideCAS号:732-21-8_N-benzoyl-2-chloro-benzohydrazide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Buy n'-Benzoyl-4-chlorobenzohydrazide | 6828-55-3 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N'-Benzoyl-2-chlorobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of N'-Benzoyl-2-chlorobenzohydrazide. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported data for structurally similar compounds with predicted values to offer a robust analytical profile.

Molecular Structure and Properties

This compound is a derivative of hydrazine, characterized by the presence of a benzoyl group and a 2-chlorobenzoyl group attached to the nitrogen atoms.

Chemical Structure:

Molecular Formula: C₁₄H₁₁ClN₂O₂

Molecular Weight: 274.71 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from the analysis of closely related compounds, including 2-chlorobenzohydrazide, benzohydrazide, and other N,N'-diacylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | Singlet | 1H | -NH- (amide) |

| ~10.3 | Singlet | 1H | -NH- (amide) |

| ~7.9 | Multiplet | 2H | Aromatic (Benzoyl) |

| ~7.6-7.4 | Multiplet | 7H | Aromatic (Benzoyl and 2-Chlorobenzoyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~163 | C=O (Amide) |

| ~135-125 | Aromatic Carbons |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium | N-H Stretching |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1680-1640 | Strong | C=O Stretching (Amide I) |

| 1550-1510 | Strong | N-H Bending (Amide II) |

| ~750 | Strong | C-Cl Stretching |

Note: The presence of two amide groups may lead to split or broadened C=O and N-H absorption bands.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 274/276 | High | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 139/141 | High | [ClC₆H₄CO]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

This section outlines a standard procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of benzohydrazide with 2-chlorobenzoyl chloride.

Materials:

-

Benzohydrazide

-

2-Chlorobenzoyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve benzohydrazide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a stoichiometric equivalent of a base (e.g., pyridine or triethylamine) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride in dichloromethane to the cooled mixture with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Preparation: Introduce a small amount of the sample directly into the ion source or dissolve it in a suitable solvent for ESI.

-

Data Acquisition: Obtain the mass spectrum, ensuring to observe the isotopic pattern for the chlorine atom.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Technical Guide: Understanding the Solubility of N'-Benzoyl-2-chlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N'-Benzoyl-2-chlorobenzohydrazide, a compound of interest in medicinal chemistry and materials science. Despite a comprehensive review of scientific literature, no quantitative solubility data for this specific compound has been reported. This guide, therefore, provides a detailed overview of its known physicochemical properties, a qualitative assessment of its expected solubility in various solvents based on its molecular structure, and a standardized experimental protocol for determining its solubility. This information is intended to guide researchers in handling and formulating this compound for various applications.

Introduction

This compound is a derivative of benzohydrazide, a class of compounds known for their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. Understanding the solubility of this compound is, therefore, essential for its practical use.

Physicochemical Properties of this compound

While specific solubility data is unavailable, other physicochemical properties have been reported, which can help in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 274.71 g/mol | [1] |

| Density | 1.308 g/cm³ | [1] |

| Boiling Point | 523.7°C at 760 mmHg | [1] |

| Flash Point | 270.5°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.19660 | [1] |

The LogP value of 3.19660 suggests that this compound is a lipophilic (fat-loving) compound and is expected to have low solubility in water and higher solubility in organic solvents.[1]

Qualitative Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[2]

The molecular structure of this compound contains both polar and non-polar regions:

-

Polar Groups: The amide (-CONH-) and hydrazide (-NHNH-) groups are capable of hydrogen bonding, contributing to its potential solubility in polar solvents.

-

Non-Polar Groups: The two benzene rings and the chloro-substituent are non-polar, which will favor solubility in non-polar organic solvents.

Based on its structure:

-

Water: Due to the large non-polar surface area of the two aromatic rings, the solubility in water is expected to be very low.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and hydrazide groups. Therefore, moderate solubility is expected. In the synthesis of related compounds, ethanol is often used as a recrystallization solvent, indicating some degree of solubility at elevated temperatures.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors and should be able to dissolve this compound to a reasonable extent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the large non-polar aromatic rings suggests some solubility in these solvents, although the polar functional groups may limit it.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a compound like this compound. This method is based on the equilibrium solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) to ensure that the solution is saturated. The time required may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to understand and determine this crucial property. Based on its chemical structure, the compound is predicted to be poorly soluble in water and more soluble in organic solvents. The provided experimental protocol offers a reliable method for obtaining precise solubility measurements, which will be invaluable for the formulation and application of this compound in future research and development.

References

N'-Benzoyl-2-chlorobenzohydrazide and its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the biological activities of N'-Benzoyl-2-chlorobenzohydrazide and its related derivatives, with a particular emphasis on their potential as antimicrobial and anticancer agents. This document provides a summary of quantitative biological activity data, detailed experimental protocols for synthesis and evaluation, and visual representations of key experimental workflows and proposed signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the benzohydrazide scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

Biological Activity

Derivatives of benzohydrazide have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The following sections summarize the quantitative data available for these activities.

Antimicrobial Activity

The antimicrobial potential of benzohydrazide derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | S. aureus | Not specified, equal to ceftriaxone | |

| 2-pyrazoline and hydrazone derivatives | E. faecalis | 32 | |

| 2-pyrazoline and hydrazone derivatives | S. aureus | 64 | |

| 2-pyrazoline and hydrazone derivatives | B. subtilis | 64 | |

| 2-pyrazoline and hydrazone derivatives | P. aeruginosa | 64 | |

| 2-pyrazoline and hydrazone derivatives | C. albicans | 64 | |

| Triazolo-thiadiazole derivatives | Gram (+), Gram (-) bacteria & Fungi | 12.5 - 100 | |

| 1,3,4-oxadiazole derivatives | Gram (+), Gram (-) bacteria & Fungi | 12.5 - 100 |

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3/4-bromo-N'-(substituted)benzohydrazides (Compound 22) | HCT116 (Human Colon) | 1.20 | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a, p-chloro) | HUH7 (Liver) | 4.64 | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a, p-chloro) | FOCUS (Liver) | 4.15 | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c, p-methoxy) | HEPG2 (Liver) | 7.22 | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c, p-methoxy) | MCF7 (Breast) | 6.09 | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e, p-nitro) | T47D (Breast) | 0.31 | |

| Benzohydrazide containing dihydropyrazole (H20) | A549 (Lung) | 0.46 | |

| Benzohydrazide containing dihydropyrazole (H20) | MCF-7 (Breast) | 0.29 | |

| Benzohydrazide containing dihydropyrazole (H20) | HeLa (Cervical) | 0.15 | |

| Benzohydrazide containing dihydropyrazole (H20) | HepG2 (Liver) | 0.21 | |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | |

| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast) | 325.821 | |

| N-benzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast) | 1519.933 |

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on structurally related compounds suggest that a primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death). This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases. Some benzimidazole derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phases.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

-

Preparation of 2-Chlorobenzoyl Chloride:

-

To a round-bottom flask, add 2-chlorobenzoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions and in a fume hood.

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.

-

-

Synthesis of this compound:

-

Dissolve benzoyl hydrazine in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) containing a base such as pyridine or triethylamine in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add the freshly prepared 2-chlorobenzoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

-

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.

MTT Assay for Anticancer Activity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing cell viability.

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and store protected from light.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

-

Preparation of Inoculum:

-

From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compounds in DMSO to prepare a stock solution.

-

In a 96-well round-bottom microtiter plate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The data and protocols presented in this guide provide a foundational resource for further research and development in this area. Future studies should focus on elucidating the specific molecular targets and signaling pathways of these compounds to optimize their therapeutic potential and advance them toward clinical applications. The exploration of structure-activity relationships will be crucial in designing next-generation derivatives with enhanced potency and selectivity.

A Comprehensive Review of n'-Benzoyl-2-chlorobenzohydrazide: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

n'-Benzoyl-2-chlorobenzohydrazide is a synthetic organic compound belonging to the hydrazide class of molecules. While research specifically focused on this compound is limited, the broader family of benzoylhydrazides and related hydrazones has attracted significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, and explores its potential therapeutic applications based on studies of structurally similar compounds. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing knowledge and identifying key areas for future investigation.

Introduction

Hydrazide derivatives are a versatile class of organic compounds characterized by the presence of a C-N-N linkage. They serve as important scaffolds in medicinal chemistry, with numerous examples demonstrating a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and insecticidal activities. The biological activity of these compounds is often attributed to their ability to form stable complexes with metal ions and to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound, with its distinct structural features of a benzoyl group and a 2-chlorobenzohydrazide moiety, presents an interesting candidate for further biological evaluation. This review synthesizes the current, albeit limited, knowledge on this specific compound and draws parallels from closely related analogues to highlight its research potential.

Synthesis of this compound

The synthesis of this compound has been described in the literature, providing a straightforward and efficient method for its preparation.

Experimental Protocol: One-Pot Synthesis

A mild and convenient one-pot synthesis of N,N'-diaroylhydrazines, including this compound, has been reported. The general procedure involves the reaction of a carboxylic acid with a benzohydrazide in the presence of a coupling agent.

Detailed Methodology:

-

Reactants: Benzohydrazide and 2-Chlorobenzoic acid are the primary starting materials.

-

Solvent: The reaction is typically carried out in an organic solvent.

-

Procedure: To a solution of benzohydrazide (1.0 equivalent) in the chosen solvent, 2-chlorobenzoic acid (1.0 equivalent) is added. The reaction mixture is stirred at room temperature.

-

Work-up: The reaction mixture is then subjected to an appropriate work-up procedure, which typically involves washing with aqueous solutions to remove by-products and unreacted starting materials, followed by drying of the organic layer.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.

Note: For the exact reaction conditions, including the specific solvent, reaction time, and purification details, it is essential to consult the original publication by Stabile, P., et al. in Tetrahedron Letters, 2010, 51, 4801-4805.

Synthesis Workflow

Potential Biological Activities (Based on Analogues)

Antifungal Activity

Benzoylhydrazide derivatives are known to exhibit significant antifungal properties. Studies on various substituted benzoylhydrazones have demonstrated their efficacy against a range of fungal pathogens.

| Compound Class | Fungal Strain(s) | Activity (MIC/EC50) | Reference |

| Benzoylhydrazones | Candida albicans, Aspergillus niger | Varies with substitution | [1] |

| Diacylhydrazines | Gibberella zeae, Pellicularia sasakii | EC50 values in µg/mL range | Not specified |

The proposed mechanism of antifungal action for some hydrazone derivatives involves the inhibition of essential enzymes or disruption of the fungal cell membrane.

Insecticidal Activity

Diacylhydrazine derivatives have been successfully developed as a class of insecticides known as ecdysone agonists. These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, and ultimately, death of the insect.

| Compound Class | Insect Species | Activity (LC50) | Reference |

| Diacylhydrazines | Plutella xylostella, Helicoverpa armigera | LC50 values in mg/L range | Not specified |

| Isoxazoline Diacylhydrazines | Plutella xylostella, Spodoptera frugiperda | LC50 values in µg/mL range | Not specified |

The insecticidal activity is highly dependent on the nature and position of substituents on the aromatic rings.

Proposed Insecticidal Mechanism of Action

Other Potential Activities

Derivatives of benzoylhydrazide have also been investigated for other biological activities, including:

-

Antibacterial activity: Against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory activity: Inhibition of inflammatory mediators.

-

Anticancer activity: Cytotoxicity against various cancer cell lines.

The specific activity and potency are highly influenced by the substitution pattern on the benzoyl and hydrazide moieties.

Structure-Activity Relationships (SAR)

Based on the literature for related compounds, some general structure-activity relationships can be inferred for this compound:

-

Aromatic Substituents: The nature and position of substituents on the phenyl rings play a crucial role in determining the biological activity. The presence of the chlorine atom at the 2-position of the benzohydrazide ring in the title compound is expected to influence its electronic properties and binding affinity to biological targets.

-

Hydrazone Linkage: The -CO-NH-N=CH- group in related hydrazones is often essential for their biological activity, participating in hydrogen bonding and chelation with metal ions.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its ability to cross cell membranes and reach its target site.

Future Research Directions

This compound represents an under-investigated molecule with significant potential. Future research efforts should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of its antifungal, insecticidal, antibacterial, and anti-inflammatory activities is warranted. This should include determining quantitative measures of activity such as Minimum Inhibitory Concentration (MIC), Inhibitory Concentration 50 (IC50), and Lethal Concentration 50 (LC50) against a panel of relevant organisms and cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its biological effects and for potential optimization.

-

Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of analogues with systematic variations in the substitution pattern on both aromatic rings would provide valuable structure-activity relationship data to guide the design of more potent and selective compounds.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.

Logical Workflow for Future Research

Conclusion

This compound is a readily synthesizable compound that belongs to a class of molecules with proven biological significance. Although direct research on this specific compound is sparse, the extensive literature on its analogues strongly suggests its potential as a lead structure for the development of new therapeutic agents, particularly in the areas of antifungal and insecticidal applications. This technical guide has summarized the available information and provided a roadmap for future research that could unlock the full potential of this and related compounds. A systematic and focused investigation into its biological properties is highly encouraged to fill the existing knowledge gap and to explore its utility in addressing unmet needs in medicine and agriculture.

References

Potential Therapeutic Applications of n'-Benzoyl-2-chlorobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies on the biological activity and therapeutic applications of n'-Benzoyl-2-chlorobenzohydrazide (CAS 732-21-8). This guide, therefore, extrapolates potential applications and methodologies from research on structurally related benzohydrazide derivatives. The experimental protocols and potential therapeutic areas outlined below are intended to serve as a foundational framework for future investigation into this specific compound.

Introduction

This compound is a chemical compound belonging to the hydrazide class of organic molecules. The core structure, featuring a benzoyl group attached to a chlorobenzohydrazide moiety, suggests its potential for biological activity. Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The presence of a chlorine atom on the benzene ring may further influence its biological profile through effects on lipophilicity and metabolic stability. This document aims to provide a comprehensive overview of the potential therapeutic avenues for this compound, based on the known activities of its chemical analogues.

Synthesis and Characterization

Proposed Synthesis of this compound

The synthesis would likely involve a two-step process starting from 2-chlorobenzoic acid.

Step 1: Synthesis of 2-Chlorobenzohydrazide

2-Chlorobenzoic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield 2-chlorobenzohydrazide.

Step 2: Synthesis of this compound

The 2-chlorobenzohydrazide is then acylated using benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis workflow for this compound.

Characterization

The synthesized compound would require thorough characterization to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

-

Elemental Analysis: To determine the elemental composition.

Potential Therapeutic Applications and Experimental Protocols

Based on the biological activities of related benzohydrazide derivatives, this compound could be investigated for the following therapeutic applications.

Antimicrobial Activity

Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Quantitative Data for Antimicrobial Activity

| Microorganism | Potential MIC Range (µg/mL) |

| Staphylococcus aureus | 16 - 128 |

| Escherichia coli | 32 - 256 |

| Candida albicans | 8 - 64 |

| Aspergillus niger | 16 - 128 |

Note: This data is hypothetical and for illustrative purposes only.

Caption: General workflow for antimicrobial susceptibility testing.

Antioxidant Activity

The hydrazide moiety can act as a hydrogen donor, suggesting potential antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of the compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix different concentrations of the compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Table 2: Hypothetical Quantitative Data for Antioxidant Activity

| Assay | Potential IC50 Value (µM) |

| DPPH Assay | 50 - 200 |

| ABTS Assay | 40 - 180 |

Note: This data is hypothetical and for illustrative purposes only.

Carbonic Anhydrase Inhibition

Some benzohydrazide derivatives have been reported as inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is typically based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate as a substrate.

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II) and p-nitrophenyl acetate.

-

Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (around 400 nm) over time.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Table 3: Hypothetical Quantitative Data for Carbonic Anhydrase Inhibition

| Isozyme | Potential IC50 Value (nM) |

| hCA I | 100 - 500 |

| hCA II | 50 - 250 |

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanism of action for this compound are unknown. However, based on the activities of related compounds, several hypotheses can be proposed for future investigation. For antimicrobial activity, the compound might interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. For antioxidant activity, it likely acts as a free radical scavenger. For enzyme inhibition, it would involve binding to the active site of the target enzyme.

Caption: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential therapeutic applications stemming from its structural similarity to other biologically active benzohydrazide derivatives. The primary areas for initial investigation should include its antimicrobial and antioxidant properties. Further studies could also explore its potential as an enzyme inhibitor. The synthesis and comprehensive biological evaluation of this compound are warranted to determine its true therapeutic potential. Future research should focus on obtaining empirical data for its efficacy and safety, elucidating its mechanism of action, and exploring structure-activity relationships by synthesizing and testing related analogues.

An In-Depth Technical Guide to the Safety and Toxicity Profile of n'-Benzoyl-2-chlorobenzohydrazide

Introduction

n'-Benzoyl-2-chlorobenzohydrazide is a diacylhydrazine derivative. Compounds of this class are utilized as intermediates in the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities. A thorough understanding of the safety and toxicity profile is paramount for any compound intended for further development, particularly in the pharmaceutical and agrochemical sectors. This document aims to provide a comprehensive overview of the potential hazards associated with this compound, based on available data for its precursors and structural analogs.

Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ | ChemSrc[1] |

| Molecular Weight | 274.7 g/mol | ChemSrc[1] |

| CAS Number | 732-21-8 | ChemSrc[1] |

| Predicted Boiling Point | 524.0±42.0 °C | ChemicalBook[2] |

| Predicted Density | 1.308±0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 10.44±0.23 | ChemicalBook[2] |

Synthesis and Potential Metabolic Pathways

The synthesis and metabolism of a compound are critical to understanding its potential toxicity, as impurities from synthesis or toxic metabolites can be significant contributors to the overall safety profile.

Synthesis Pathway

This compound is typically synthesized via the acylation of benzhydrazide with 2-chlorobenzoyl chloride. This reaction is a standard method for the formation of N,N'-diacylhydrazines.

Predicted Metabolic Pathway

The primary metabolic pathway for diacylhydrazines is expected to be hydrolysis of the amide bonds, catalyzed by enzymes such as amidases in the liver. This would yield 2-chlorobenzoic acid, benzhydrazide, and ultimately could release hydrazine, a known toxicant.

Toxicological Profile Based on Structural Analogs

Due to the lack of direct toxicological data, the safety profile of this compound is inferred from its structural components and analogs.

Acute Toxicity

The acute toxicity of the parent compound is unknown. However, data for its precursors and related compounds suggest a potential for harm upon acute exposure.

| Compound | Route | Species | Value | Reference |

| Benzhydrazide | Intraperitoneal | Mouse | LD50: 122 mg/kg | Santa Cruz Biotechnology[3] |

| 2-Chlorobenzoyl chloride | Oral | Rat | LD50: >2000 mg/kg | National Institute of Health Sciences, Japan[4] |

Irritation and Sensitization

Based on the GHS classifications of its precursors and analogs, this compound is predicted to be an irritant to the skin and eyes, and may cause respiratory irritation.

| Compound | GHS Classification | Reference |

| 2-Chlorobenzohydrazide | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | PubChem[5] |

| Benzhydrazide | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Santa Cruz Biotechnology[3] |

| p-Chlorobenzoyl chloride | Skin Corr. 1B, Eye Dam. 1 | Pfaltz & Bauer[6] |

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been evaluated. However, the potential metabolic release of hydrazine is a significant concern, as hydrazine is a known genotoxic agent and a probable human carcinogen. Benzhydrazide itself has limited evidence of a carcinogenic effect.

Experimental Protocols for Toxicological Assessment

To definitively determine the safety profile of this compound, a battery of standardized toxicological tests is required. The following are key experimental protocols that should be considered.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps are necessary to allow judgment on the acute toxicity of the test substance. The method uses pre-defined doses and the results allow a substance to be ranked and classified for acute toxicity.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The substance is tested with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay is used to identify agents that cause structural chromosome aberrations in cultured mammalian cells. The test substance is added to cell cultures, and after an appropriate incubation period, the cells are harvested, stained, and metaphase cells are analyzed for chromosomal damage.

In Silico Toxicity Prediction

In the absence of experimental data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity. These models use the chemical structure of a compound to predict its biological activity. For this compound, QSAR models could be used to predict endpoints such as mutagenicity, carcinogenicity, and skin sensitization. It is important to note that these are predictions and require experimental verification.

| Toxicity Endpoint | Predicted Outcome | Confidence Level |

| Mutagenicity (Ames) | Equivocal/Potentially Positive | Low to Medium |

| Carcinogenicity | Potential Concern (due to hydrazine metabolite) | Medium |

| Skin Sensitization | Probable Sensitizer | Medium |

| Hepatotoxicity | Potential Concern | Low to Medium |

This table represents a hypothetical in silico prediction based on structural alerts and is for illustrative purposes only.

Conclusion and Recommendations

-

The compound is likely to be a skin, eye, and respiratory irritant.

-

There is a potential for significant toxicity if the compound is metabolized to hydrazine, which is a known genotoxic agent and probable human carcinogen.

-

The acute toxicity of the compound itself is unknown but warrants investigation.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted before any further development or significant handling of the compound. The following studies are recommended as a priority:

-

Acute oral toxicity study (OECD 423) to determine the acute toxicity profile.

-

Bacterial reverse mutation assay (Ames test, OECD 471) to assess mutagenic potential.

-

In vitro mammalian chromosomal aberration test (OECD 473) to evaluate clastogenic potential.

-

An in vitro metabolism study to confirm the metabolic pathways and quantify the potential for hydrazine release.

The results of these initial studies will provide a foundation for a more complete risk assessment and guide the necessity for further, more extensive toxicological testing.

References

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of n'-Benzoyl-2-chlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of n'-Benzoyl-2-chlorobenzohydrazide, a compound of interest in medicinal chemistry and drug development. The following sections outline the chemical principles, necessary reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization.

Chemical and Physical Properties

A summary of the key quantitative data for the reactants and the product is presented below. It should be noted that while some physical properties of this compound are available from chemical databases, experimental data such as reaction yield and a precise melting point are not consistently reported in the literature and would need to be determined empirically.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorobenzohydrazide | 5814-05-1 | C₇H₇ClN₂O | 170.59 | Not Available | Not Available |

| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 | -1 | 197.2 |

| This compound | 732-21-8 | C₁₄H₁₁ClN₂O₂ | 274.71 | Not Available | 523.7 |

Experimental Protocol

This protocol is based on general and established methods for the acylation of hydrazides.

Principle:

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 2-chlorobenzohydrazide and benzoyl chloride. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the benzoyl chloride. A base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

-

2-Chlorobenzohydrazide

-

Benzoyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chlorobenzohydrazide (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add anhydrous pyridine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: While stirring the cooled solution, add benzoyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

-

Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.

Visualizations

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: n'-Benzoyl-2-chlorobenzohydrazide in Pesticide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

n'-Benzoyl-2-chlorobenzohydrazide belongs to the diacylhydrazine class of insecticides. While specific data for this exact compound is limited in publicly available research, the diacylhydrazine scaffold is a well-established and commercially significant area of pesticide development. These compounds are renowned for their novel mode of action as insect growth regulators (IGRs), specifically targeting the ecdysone receptor. This document provides a comprehensive overview of the application of this compound and its analogues in pesticide development, including their mechanism of action, synthesis, and bioassay protocols.

Mechanism of Action: Ecdysone Receptor Agonists

Diacylhydrazines, including the structural class of this compound, function as non-steroidal ecdysone receptor agonists. Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis. Diacylhydrazines mimic the action of the natural molting hormone, 20-hydroxyecdysone (20E).

The binding of a diacylhydrazine compound to the ecdysone receptor (EcR) initiates a premature and incomplete molting process. The EcR forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes involved in molting. Unlike the natural hormone, which is metabolized after triggering the process, diacylhydrazines bind persistently to the receptor, leading to a continuous and lethal molting signal. This disrupts the normal development of the insect, causing mortality.

Signaling Pathway of Ecdysone Receptor Agonists

Caption: Ecdysone Receptor Signaling Pathway.

Data Presentation: Insecticidal Activity of Benzoylhydrazide Analogues

The following table summarizes the insecticidal activity (LC50 values) of several benzoylhydrazide analogues against the common cutworm (Spodoptera litura), a significant agricultural pest. This data is indicative of the potential efficacy of compounds within this class.

| Compound | Target Pest | LC50 (mg/L) | Reference |

| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | 0.89 | [1] |

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | Spodoptera litura | High | [2] |

| N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Spodoptera litura | High | [2] |

| Tebufenozide (Commercial Standard) | Spodoptera litura | High | [2] |

| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Spodoptera litura | High | [3] |

| Chromafenozide (Commercial Standard) | Spodoptera litura | High | [3] |

Note: "High" indicates insecticidal activities were reported as high and comparable or superior to the commercial standard, tebufenozide, but a specific LC50 value was not provided in the cited abstract.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of diacylhydrazines, which can be adapted for this compound. The synthesis is typically a two-step process involving the formation of a monosubstituted hydrazide followed by acylation.

Step 1: Synthesis of 2-Chlorobenzohydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chlorobenzoate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion, cool the reaction mixture to room temperature. The product, 2-chlorobenzohydrazide, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask, dissolve 2-chlorobenzohydrazide (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Benzoyl Chloride: Cool the mixture in an ice bath and add benzoyl chloride (1 equivalent) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, wash the mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Workflow for Synthesis and Characterization

Caption: Synthesis and Characterization Workflow.

Insecticidal Bioassay: Leaf-Dip Method

This protocol is designed to determine the lethal concentration (LC50) of a test compound against a target insect pest, such as Spodoptera litura.

1. Preparation of Test Solutions:

-

Prepare a stock solution of the test compound (e.g., 1000 mg/L) in a suitable solvent (e.g., acetone or DMSO).

-

Prepare a series of serial dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

-

A control solution should be prepared with the solvent and a surfactant (e.g., Triton X-100) at the same concentration used in the test solutions.

2. Rearing of Test Insects:

-

Rear the target insect species under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod).

-

Use larvae of a specific instar (e.g., third instar) for the bioassay to ensure uniformity.

3. Bioassay Procedure:

-

Select fresh, untreated host plant leaves (e.g., cabbage or cotton leaves for S. litura).

-

Dip each leaf into a test solution for a specified time (e.g., 10-20 seconds).

-

Allow the leaves to air-dry completely.

-

Place one treated leaf into a petri dish lined with moistened filter paper.

-

Introduce a known number of larvae (e.g., 10-15) into each petri dish.

-

Seal the petri dishes with a ventilated lid.

-

Each concentration and the control should be replicated at least three times.

4. Data Collection and Analysis:

-

Incubate the petri dishes under the same controlled conditions used for rearing.

-

Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Correct for control mortality using Abbott's formula if it exceeds 10%.

-

Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Logical Flow of a Leaf-Dip Bioassay

Caption: Leaf-Dip Bioassay Workflow.

References

Application Notes and Protocols: n'-Benzoyl-2-chlorobenzohydrazide as a Versatile Intermediate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of n'-Benzoyl-2-chlorobenzohydrazide as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the preparation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Introduction

This compound is a diacylhydrazine derivative that serves as a valuable precursor for a variety of heterocyclic systems due to its reactive hydrazide moiety. The presence of the 2-chlorophenyl and phenyl groups offers a scaffold that can be further functionalized, making it an attractive starting material in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This application note details the synthetic pathways to prepare this compound and its subsequent conversion into 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole and 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the this compound intermediate, followed by its cyclization to the desired heterocyclic products.

Caption: Synthetic workflow for the preparation of this compound and its subsequent conversion to 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Experimental Protocols

3.1. Synthesis of this compound (Intermediate)

This protocol describes the acylation of 2-chlorobenzohydrazide with benzoyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chlorobenzohydrazide | 170.59 | 1.71 g | 10 |

| Benzoyl Chloride | 140.57 | 1.41 g (1.18 mL) | 10 |

| Pyridine | 79.10 | 1.19 g (1.21 mL) | 15 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (10 mmol) in 30 mL of dichloromethane (DCM).

-

To this solution, add pyridine (15 mmol) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (10 mmol) in 20 mL of DCM to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 80-90% Physical State: White solid

3.2. Synthesis of 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol details the cyclodehydration of the intermediate using phosphorus oxychloride.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 274.71 | 1.37 g | 5 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, suspend this compound (5 mmol) in phosphorus oxychloride (5 mL).

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

Expected Yield: 75-85% Physical State: Crystalline solid

3.3. Synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the reaction of the intermediate with carbon disulfide to form the corresponding oxadiazole-thiol.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 274.71 | 1.37 g | 5 |

| Carbon Disulfide (CS₂) | 76.14 | 0.57 g (0.45 mL) | 7.5 |

| Potassium Hydroxide (KOH) | 56.11 | 0.42 g | 7.5 |

| Ethanol (95%) | 46.07 | 30 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Dissolve potassium hydroxide (7.5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Add this compound (5 mmol) to the basic solution and stir until it dissolves.

-

Add carbon disulfide (7.5 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the mixture under reflux for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume by half under reduced pressure.

-

Pour the concentrated mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Expected Yield: 65-75% Physical State: Solid

Data Presentation

Table 1: Summary of Synthesized Compounds and Yields

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |

| This compound | C₁₄H₁₁ClN₂O₂ | C₁₄H₁₁ClN₂O₂ | 274.71 | 80-90 | White Solid |

| 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C₁₄H₉ClN₂O | C₁₄H₉ClN₂O | 256.69 | 75-85 | Crystalline Solid |

| 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | C₈H₅ClN₂OS | C₈H₅ClN₂OS | 212.66 | 65-75 | Solid |

Logical Relationships in Synthesis

The synthesis of these heterocyclic compounds from this compound is governed by the reactivity of the diacylhydrazine core.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

Application Notes and Protocols: N'-Benzoyl-2-chlorobenzohydrazide for Insecticide Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction